N-苄基去甲托品

描述

N-Benzylnortropine is not directly mentioned in the provided papers; however, benztropine, a compound with a similar benzyl group, is extensively discussed. Benztropine (BZ) is a muscarinic receptor antagonist used in the treatment of Parkinson's disease. It has been formulated into transdermal patches to reduce side effects associated with oral administration . Benztropine also has been studied for its potential in treating cocaine dependence due to its ability to block dopamine uptake without the high abuse potential associated with other drugs that have similar pharmacological profiles .

Synthesis Analysis

The synthesis of benztropine analogues has been achieved through a combinatorial approach. A key step involved radical azidonation followed by reaction with phenyl magnesium bromide, Boc removal, and N-methylation to yield benztropine . Other synthetic approaches for related compounds include the use of 1,4-benzodiazepine N-nitrosoamidines as scaffolds for tricyclic derivatives , and the synthesis of N-(indol-3-ylglyoxylyl)benzylamine derivatives with high affinity for the benzodiazepine receptor .

Molecular Structure Analysis

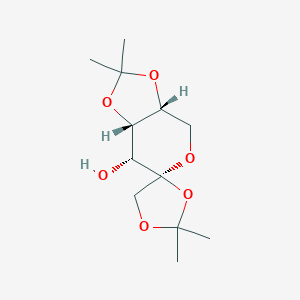

The molecular structure of benztropine and its analogues is characterized by the presence of a benzyl group and a tropane ring. The structure-activity relationships (SAR) have been explored, showing that the affinity for the benzodiazepine receptor is influenced by the substituents on the phenyl ring of the benzylamine moiety . The molecular modeling studies have been used to compare the biological results with effective benzodiazepine receptor ligands .

Chemical Reactions Analysis

The chemical reactivity of benztropine analogues has been explored in the context of their binding and inhibition of monoamine transporters. The synthesis of these compounds involved reactions such as radical azidonation, Grignard reactions, and N-methylation . Additionally, the synthesis of related 1,4-benzodiazepines from acylnitroso-derived hetero-Diels-Alder cycloadducts has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of benztropine and its analogues are closely related to their pharmacokinetic characteristics and biological activity. For instance, the optimized transdermal patch of BZ showed a relative bioavailability of 54% compared to oral administration . The binding potency of N-(indol-3-ylglyoxylyl)benzylamine derivatives at the benzodiazepine receptor was found to be dependent on the distance between the phenyl ring and the amide group of the side chain .

科学研究应用

认知效应

研究表明,长期使用苯二氮卓类药物,包括 N-苄基去甲托品,会损害各种认知类别的认知功能。研究持续显示,与对照组相比,认知领域的损伤程度为中度至重度 (Barker、Greenwood、Jackson 和 Crowe,2004)。

细胞增殖和分化

研究表明,像 N-苄基去甲托品这样的精神药物会影响细胞增殖。这些药物,特别是那些在苯二氮卓类受体上起作用的药物,对正常细胞和癌细胞的生长和增殖表现出不同的影响。这一领域在探索此类药物的抗肿瘤能力方面具有重大潜力 (Nordenberg、Fenig、Landau、Weizman 和 Weizman,1999)。

帕金森治疗透皮贴剂配方

苯环托品是一种类似于 N-苄基去甲托品的化合物,已被制成透皮贴剂用于治疗帕金森病,表明 N-苄基去甲托品应用的潜在领域。此配方旨在减少与口服给药相关的副作用 (阮善海、金、朴和奇,2008)。

抗帕金森和抗癌特性

苯环托品在药理上与 N-苄基去甲托品相似,已显示出抑制肿瘤生长和进展的功效。这表明可以探索 N-苄基去甲托品用于类似的抗癌应用 (Sogawa 等,2020)。

多发性硬化症中的髓鞘再生

苯环托品等化合物已有效降低多发性硬化症模型中的临床严重程度,特别是通过增强髓鞘再生。这一研究领域可能与 N-苄基去甲托品相关 (Deshmukh 等,2013)。

未来方向

While specific future directions for N-Benzylnortropine are not available, the field of neurosteroid therapeutics is rapidly advancing, with the development of new oral agents and formulations . Deep brain stimulation is another area of active research that could potentially influence future directions for compounds like N-Benzylnortropine .

属性

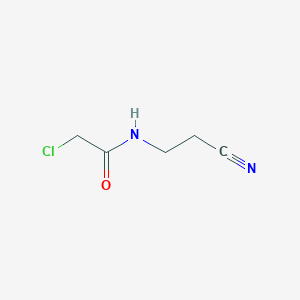

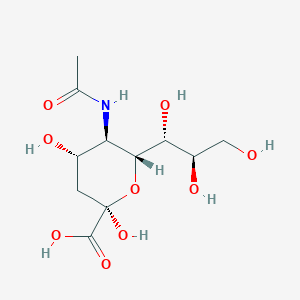

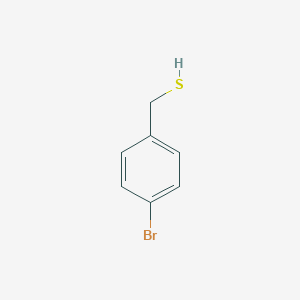

IUPAC Name |

(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBGIBWAPOFRKI-PBWFPOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316096 | |

| Record name | N-Benzylnortropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzylnortropine | |

CAS RN |

18717-73-2 | |

| Record name | N-Benzylnortropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-(phenylmethyl)-, (3-endo) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。